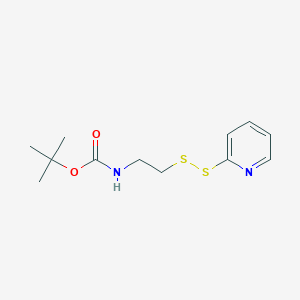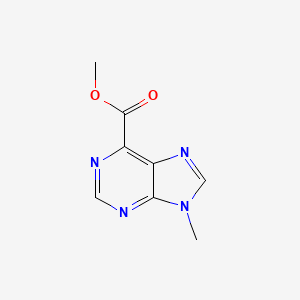
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial and anticancer properties This compound features a 4-bromophenyl group attached to a sulfonyl moiety, which is further connected to a 3-methylbutanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated purification systems can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides or thiols.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfides.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains. It is also studied for its antioxidant activity.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It inhibits enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), leading to cell cycle arrest and apoptosis in cancer cells.
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a sulfonyl group. It also exhibits antimicrobial and anticancer properties.
N-(4-Bromophenyl)-3-[(4-bromophenyl)amino]sulfonyl]benzamide: Contains an additional bromophenyl group and is used as a dihydrofolate reductase (DHFR) inhibitor.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains an L-valine residue and is studied for its antimicrobial and antioxidant activities.
This compound stands out due to its unique combination of a 4-bromophenyl group and a sulfonyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMHTNHUCODKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)


![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)









